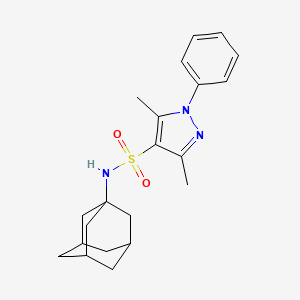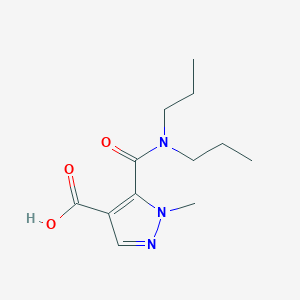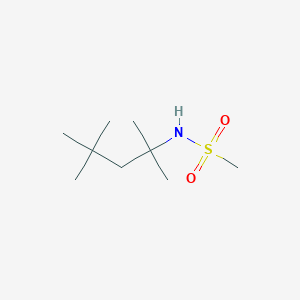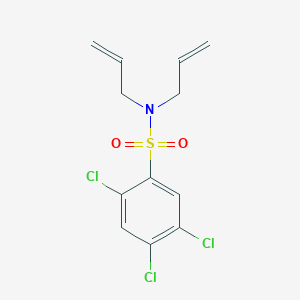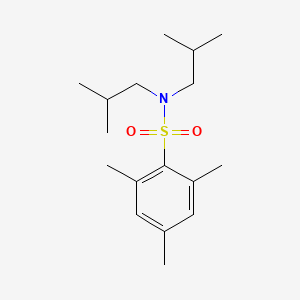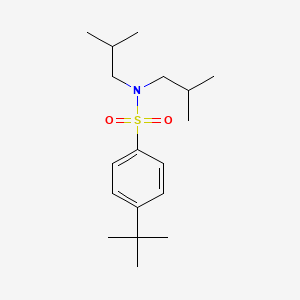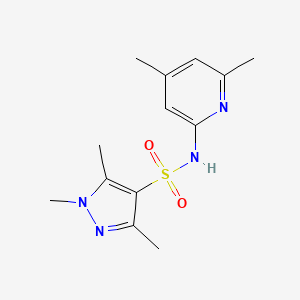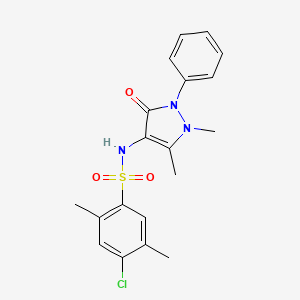
N-(6-methylpyridin-2-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-2-yl)ethanesulfonamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of chemists at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
MPEP selectively binds to the allosteric site of N-(6-methylpyridin-2-yl)ethanesulfonamide, which is distinct from the orthosteric site where glutamate binds. This binding reduces the affinity of N-(6-methylpyridin-2-yl)ethanesulfonamide for glutamate, thereby inhibiting its downstream signaling pathways. The inhibition of N-(6-methylpyridin-2-yl)ethanesulfonamide signaling has been shown to have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
MPEP has been shown to modulate several biochemical and physiological processes in the brain. It can enhance long-term depression (LTD) and reduce long-term potentiation (LTP) of synaptic transmission, which are two forms of synaptic plasticity that underlie learning and memory. MPEP can also reduce anxiety-like behavior and improve social interaction in animal models of autism spectrum disorders. However, MPEP can also impair motor coordination and induce seizures at high doses.
実験室実験の利点と制限
MPEP is a highly selective and potent antagonist of N-(6-methylpyridin-2-yl)ethanesulfonamide, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its efficacy and specificity can be influenced by several factors, such as the experimental conditions, the concentration used, and the presence of other modulators of N-(6-methylpyridin-2-yl)ethanesulfonamide signaling. Moreover, the effects of MPEP on N-(6-methylpyridin-2-yl)ethanesulfonamide signaling may vary across different brain regions and cell types.
将来の方向性
The potential therapeutic applications of MPEP are still being explored. Some of the future directions for research include:
1. Investigating the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in neurodegenerative disorders, such as Alzheimer's and Huntington's diseases.
2. Developing more selective and potent antagonists of N-(6-methylpyridin-2-yl)ethanesulfonamide that can overcome the limitations of MPEP.
3. Examining the effects of chronic MPEP treatment on synaptic plasticity and behavior.
4. Exploring the potential of MPEP as a tool for treating addiction and other psychiatric disorders.
Conclusion
N-(6-methylpyridin-2-yl)ethanesulfonamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (N-(6-methylpyridin-2-yl)ethanesulfonamide) that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves binding to the allosteric site of N-(6-methylpyridin-2-yl)ethanesulfonamide and inhibiting its downstream signaling pathways. MPEP has been shown to modulate several biochemical and physiological processes in the brain, but its efficacy and specificity can be influenced by several factors. Future research directions include investigating the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in neurodegenerative disorders, developing more selective and potent antagonists of N-(6-methylpyridin-2-yl)ethanesulfonamide, examining the effects of chronic MPEP treatment, and exploring its potential as a tool for treating addiction and other psychiatric disorders.
合成法
MPEP can be synthesized through a multistep process starting from 6-methyl-2-pyridinecarboxylic acid. The acid is first converted into its acid chloride, which is then reacted with ethanesulfonamide in the presence of a base to yield MPEP. The final product is purified through column chromatography and recrystallization.
科学的研究の応用
MPEP has been widely used as a research tool to investigate the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been used to study the underlying mechanisms of several neurological disorders, such as fragile X syndrome, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-13(11,12)10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECOJHFWHLMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
